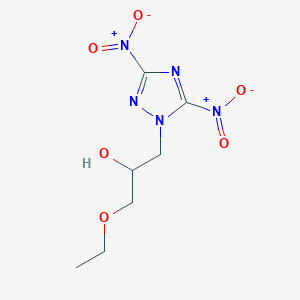![molecular formula C15H11Cl2NO B5003607 3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5003607.png)
3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one, also known as DAPK, is a chemical compound that has been widely researched for its potential applications in the field of medicine. It is a member of the chalcone family of compounds, which are known for their diverse range of biological activities.
Mechanism of Action
The mechanism of action of 3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one is not fully understood, but it is believed to involve the regulation of various signaling pathways in the body. This compound has been shown to activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to regulate the activity of various proteins involved in the development and progression of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects on the body, including the regulation of cell cycle progression, apoptosis, and protein synthesis. Studies have shown that this compound can modulate the activity of various enzymes and proteins involved in these processes, leading to changes in cellular function and behavior.
Advantages and Limitations for Lab Experiments
The use of 3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one in laboratory experiments offers several advantages, including its high potency and specificity for certain cellular targets. However, there are also limitations to the use of this compound, including its potential toxicity and the need for careful dosing and administration.
Future Directions
There are many potential future directions for research on 3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one, including the development of new therapeutic applications for the compound and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to understand the potential side effects and toxicity of this compound, as well as its interactions with other drugs and compounds. Overall, this compound represents a promising area of research with many potential applications in the field of medicine.
Synthesis Methods
The synthesis of 3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one can be achieved through a variety of methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel condensation reaction. These methods involve the reaction of an aldehyde or ketone with a substituted benzaldehyde in the presence of a base catalyst, resulting in the formation of a chalcone intermediate. The chalcone intermediate can then be further reacted with an amine compound to yield the final product, this compound.
Scientific Research Applications
3-[(2,3-dichlorophenyl)amino]-1-phenyl-2-propen-1-one has been extensively researched for its potential applications in the treatment of various diseases, including cancer, Alzheimer’s disease, and Parkinson’s disease. Studies have shown that this compound has anti-tumor effects, inhibiting the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing the accumulation of toxic proteins in the brain.
properties
IUPAC Name |
(E)-3-(2,3-dichloroanilino)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-7-4-8-13(15(12)17)18-10-9-14(19)11-5-2-1-3-6-11/h1-10,18H/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGKYUPCIFJPQSM-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-4-(4-ethylphenyl)-6-methyl-2-[(3-nitrobenzyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003536.png)
![(4-chlorobenzyl){5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B5003540.png)
![3-methoxy-2-{[{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5003542.png)
![1-iodo-4-[4-(4-methoxyphenoxy)butoxy]benzene](/img/structure/B5003548.png)
![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-nitrobenzoate](/img/structure/B5003555.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-N'-(3-phenylpropyl)thiourea](/img/structure/B5003561.png)
![5-acetyl-2-{[2-(3,4-dichlorophenyl)-2-oxoethyl]thio}-4-(4-fluorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5003578.png)
![4-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5003582.png)
![1-[3-(2,4-dichlorophenoxy)propyl]piperidine](/img/structure/B5003601.png)

![2-(1-bromo-1-chloroethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5003606.png)
![[(5-hydroxy-3-methyl-1H-pyrazol-4-yl)(2-methylphenyl)methyl]malononitrile](/img/structure/B5003613.png)
